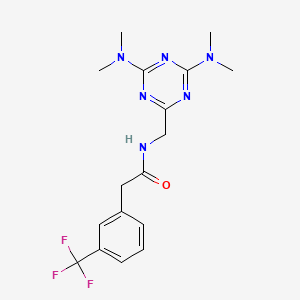

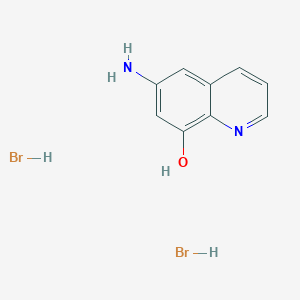

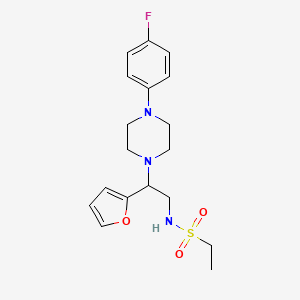

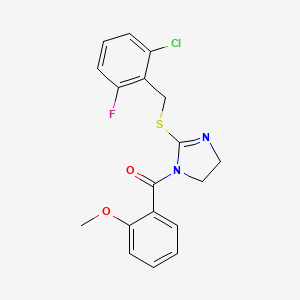

![molecular formula C19H16N2O2S B2822707 2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 895639-62-0](/img/structure/B2822707.png)

2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a chemical compound that falls under the category of pyrrolopyrimidines . Pyrrolopyrimidines are known for their potential as inhibitors of tumor necrosis factor-α (TNF-α), a major pro-inflammatory cytokine . The compound has a molecular weight of 344.38 .

Synthesis Analysis

The synthesis of pyrrolopyrimidines, including “2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione”, typically starts from 2-amino-pyrrole-3-carbonitriles . The structures of these synthesized compounds are usually confirmed by spectral data (IR, NMR, and MS) and elemental analyses .Molecular Structure Analysis

The molecular structure of “2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is characterized by the presence of a pyrrolopyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . This core is substituted at various positions with different functional groups, including an ethoxyphenyl group .Scientific Research Applications

Anticancer Activities

The compound has been investigated for its potential as a cytotoxic agent against cancer cells. Researchers synthesized a series of derivatives and evaluated their cytotoxicity against four cancer cell lines: MCF-7, HCT-116, HepG-2, and A549. Although most compounds showed only marginal antitumor activity compared to standard drugs, the study revealed crucial insights. Specifically, the antitumor activity depends on the lipophilicity of substituents at specific positions in the 4H-chromene and 5H-chromeno[2,3-d]pyrimidine structures .

Antiviral Properties

While not extensively studied, the compound’s antiviral potential warrants exploration. Researchers have synthesized related derivatives and evaluated their antiviral activity. Further investigations could reveal its effectiveness against specific viruses .

Anti-Inflammatory Effects

Given the diverse biological activities of chromene derivatives, including anti-inflammatory properties, it’s worth investigating whether this compound exhibits similar effects. Preclinical studies could shed light on its potential as an anti-inflammatory agent .

Antioxidant Activity

Chromenes are known for their antioxidant properties. Although specific data on this compound are scarce, further research could explore its ability to scavenge free radicals and protect against oxidative stress .

Analgesic and Anticonvulsant Potential

Considering the compound’s structural features, it might possess analgesic or anticonvulsant properties. Animal studies or in vitro assays could provide valuable insights into its effects on pain perception and seizure control .

TNF-α Inhibition

One derivative of this compound (N-(4-ethoxyphenyl)-2-(4-oxo-6-phenyl-7-(pyridine-4-yl)-4H-pyrrolo[2,3-d]pyrimidin-3(7H)-yl)acetamide) demonstrated TNF-α inhibitory activity comparable to dexamethasone. TNF-α plays a crucial role in inflammation and immune responses, making this finding noteworthy .

properties

IUPAC Name |

2-(4-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-2-22-14-9-7-12(8-10-14)17-20-18-15(19(24)21-17)11-13-5-3-4-6-16(13)23-18/h3-10H,2,11H2,1H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJOWFNCFVDHKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-6-Bromo-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2822624.png)

![5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2822630.png)

![2,4,5-trichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2822635.png)

![N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2822637.png)

![N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2822639.png)

![N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2822643.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2822644.png)

![Ethyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B2822645.png)

![N-(3,4-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2822647.png)